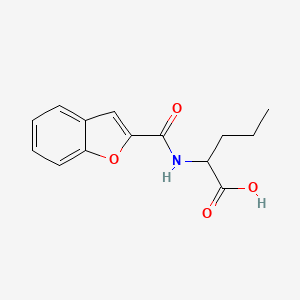

N-(1-benzofuran-2-ylcarbonyl)norvaline

Description

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

2-(1-benzofuran-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C14H15NO4/c1-2-5-10(14(17)18)15-13(16)12-8-9-6-3-4-7-11(9)19-12/h3-4,6-8,10H,2,5H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

DVUCQPOBFPXJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies for Benzofuran Core Formation

The benzofuran-2-carbonyl moiety is typically synthesized via cyclocondensation of salicylaldehyde derivatives with α-haloketones. For example, 2-acetylbenzofuran (2 ) is prepared by reacting salicylaldehyde with chloroacetone in dry acetone under potassium carbonate catalysis. This method achieves a 75–85% yield, with the acetyl group serving as a precursor for subsequent carbonyl activation.

Alternative approaches leverage deep eutectic solvents (DES) to improve reaction efficiency. A K₂CO₃-glycerol DES system reduces the cyclization temperature of 1-(benzofuran-2-yl)ethan-1-one from 130°C to 80°C while suppressing side reactions. The glycerol component acts as a dehydrating agent, facilitating aziridinium intermediate formation during Willgerodt–Kindler thioamide synthesis.

Carbonyl Activation for Acylative Coupling

The benzofuran-2-carbonyl group is activated for amide bond formation via conversion to acyl chlorides or sulfonates. Patent data reveals that treating 2-butylbenzofuran-5-carboxylic acid with tosyl chloride in dichloroethane at 75–80°C generates the corresponding acyl tosylate, which undergoes nucleophilic substitution with amines. For N-(1-benzofuran-2-ylcarbonyl)norvaline, this step involves reacting benzofuran-2-carbonyl chloride with norvaline’s α-amino group under Schotten-Baumann conditions.

Table 1: Comparison of Carbonyl Activation Methods

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | DCM | 0–25 | 78 |

| Acyl tosylate | TsCl, Et₃N | Dichloroethane | 75–80 | 85 |

| Mixed anhydride | ClCO₂iPr, Et₃N | THF | -15 | 72 |

Norvaline Coupling and Protection Strategies

Amino Group Protection

Norvaline’s α-amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups prior to acylation. Boc protection is preferred due to its compatibility with acidic coupling conditions. In a typical procedure, norvaline is treated with di-tert-butyl dicarbonate in a 1:1 THF/water mixture at pH 9–10, achieving >95% protection efficiency.

Acylation Reactions

Coupling the protected norvaline with benzofuran-2-carbonyl chloride proceeds via a two-phase system. A 2024 study demonstrated that using 1.2 equivalents of acyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst at 0°C yields N-(1-benzofuran-2-ylcarbonyl)-N-Boc-norvaline in 88% yield. The reaction is quenched with aqueous NaHCO₃ to neutralize excess HCl.

Deprotection and Final Product Isolation

Boc Group Removal

Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at room temperature for 2 hours. This step cleaves the Boc group while preserving the benzofuran ring and amide bond. Post-deprotection, the crude product is washed with cold ether to remove TFA residues.

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes under these conditions, yielding >99% purity as confirmed by LC-MS.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65–7.45 (m, 3H, benzofuran-H), 5.74 (s, 1H, exo-cyclic olefin), 4.32 (q, J = 6.8 Hz, 1H, α-CH), 2.51–2.24 (m, 2H, β-CH₂), 1.62 (sextet, J = 7.2 Hz, 2H, γ-CH₂), 0.96 (t, J = 7.4 Hz, 3H, δ-CH₃).

-

IR (KBr): 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C benzofuran).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the exo-cyclic double bond in the benzofuran moiety, with key bond lengths of 1.34 Å (C=C) and 1.45 Å (C–O).

Optimization and Scalability

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzofuran-2-yl)formamido]pentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzofuran ring can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1-Benzofuran-2-yl)formamido]pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and its potential effects on biological systems.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]pentanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The formamido and pentanoic acid groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(1-Benzofuran-2-ylcarbonyl)norvaline belongs to a broader class of acylated non-canonical amino acids. Key comparisons include:

Pharmacological and Industrial Implications

- Norvaline Misincorporation: In biopharmaceutical production, norvaline misincorporation into recombinant proteins can alter efficacy or immunogenicity. Trace element supplementation reduces this risk .

- N-Benzofuran-2-carbonylnorvaline: The benzofuran group may confer resistance to proteolytic degradation or improve binding to hydrophobic enzyme pockets, though empirical data are lacking.

Q & A

Q. What synthetic strategies are effective for preparing N-(1-benzofuran-2-ylcarbonyl)norvaline?

- Methodological Answer : Synthesis typically involves coupling the benzofuran-2-carbonyl moiety to norvaline. A common approach uses Fmoc-protected norvaline (e.g., N-Fmoc-L-norvaline, CAS 135112-28-6) to prevent undesired side reactions during acylation . After deprotection, the benzofuran carbonyl group is introduced via a carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via reverse-phase HPLC ensures high purity (>98%), with structural confirmation by -NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve the benzofuran aromatic signals (δ 6.8–7.5 ppm) and norvaline’s α-proton (δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 304.12) .

- GC-MS with Derivatization : For trace analysis, norvaline derivatives (e.g., TBDMS) are quantified using norvaline as an internal standard .

Q. How can researchers detect norvaline contamination in recombinant protein preparations?

- Methodological Answer : Use amino acid analysis (AAA) with norvaline as an internal standard. Hydrolyze proteins (6M HCl, 110°C, 24h), derivatize with N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide, and analyze via GC-MS. Norvaline co-elution indicates misincorporation .

Advanced Research Questions

Q. What experimental controls are essential when studying norvaline’s biological effects?

- Methodological Answer :

- Negative Controls : Use wild-type bacterial strains (e.g., E. coli with functional leucyl-tRNA synthetase) to rule out mistranslation artifacts .

- Replication : Perform triplicate cultivations under identical conditions (e.g., microaerobic vs. aerobic) to assess reproducibility .

- Analytical Controls : Spike samples with deuterated norvaline to validate detection limits in proteomic workflows .

Q. How does norvaline misincorporation occur in recombinant proteins, and what are its implications?

- Methodological Answer : Norvaline misincorporation arises from tRNA synthetase errors, particularly under microaerobic conditions or high glucose stress. Use shotgun proteomics with unbiased modification analysis (e.g., LC-MS/MS) to quantify misincorporation rates. For example, in E. coli with defective LeuRS, norvaline replaces leucine in ~10% of residues, reducing cell fitness by 30% .

Q. How can researchers resolve contradictions in norvaline biosynthesis under varying culture conditions?

- Methodological Answer :

- Scale-Down Bioreactor Studies : Simulate industrial-scale gradients (e.g., glucose spikes) to test norvaline production in lab-scale setups .

- Metabolomic Profiling : Compare intracellular leucine/isoleucine pools (via LC-MS) under aerobic vs. microaerobic conditions to identify metabolic bottlenecks .

- tRNA Sequencing : Identify isoacceptor preferences (e.g., tRNALeu(CAG)) during norvaline mischarging using RNA-seq .

Q. What advanced techniques quantify norvaline’s impact on protein stability and function?

- Methodological Answer :

- Circular Dichroism (CD) : Compare secondary structures of norvaline-containing proteins vs. wild type to assess folding defects.

- Thermal Shift Assays : Measure melting temperatures () to evaluate thermodynamic stability .

- Enzymatic Assays : Test activity of norvaline-substituted enzymes (e.g., esterases) to link misincorporation to functional losses .

Methodological Considerations

- Data Interpretation : Address conflicting reports on norvaline production by correlating culture parameters (e.g., oxygen levels, nutrient gradients) with proteomic/metabolomic datasets .

- Safety Protocols : Handle this compound as a hazardous material (avoid inhalation, use PPE) based on analogous compounds’ safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.